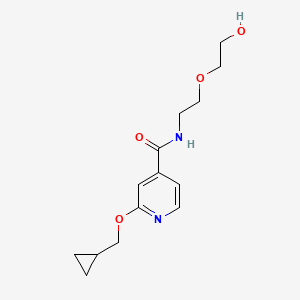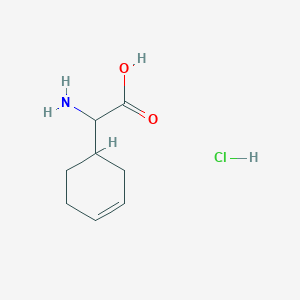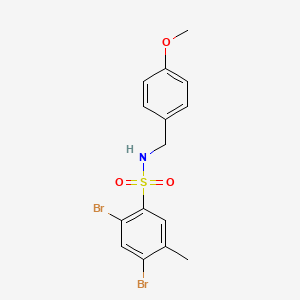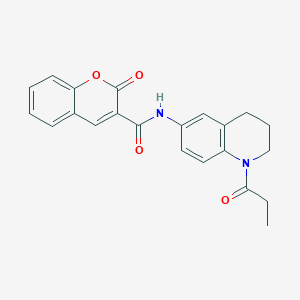![molecular formula C19H16FN7O3 B2504607 ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate CAS No. 1007060-59-4](/img/structure/B2504607.png)
ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate, is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, similar compounds with pyrazole, pyrimidine, and fluorophenyl groups have been synthesized and characterized, suggesting that the compound may be synthesized and analyzed using similar methods .
Synthesis Analysis
The synthesis of related pyrazole and pyrimidine derivatives typically involves multi-step reactions, including Knoevenagel condensation, cyclocondensation, and annulation methods. For instance, a direct synthesis route for substituted pyrazole through a 3+2 annulation method has been described, which could be relevant for the synthesis of the compound . Additionally, reactions of pyrimidine compounds with ethyl acetoacetate to afford pyrazolo[1,5-c]pyrimidine derivatives have been reported, which may provide insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques could be employed to elucidate the structure of the compound of interest. The crystal structure is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various studies. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been shown to react with nucleophilic reagents to form a variety of heterocyclic derivatives . This suggests that the compound may also undergo reactions with nucleophiles to yield new structures of biological importance.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been evaluated, including their antioxidant susceptibilities and biological activities . Theoretical calculations such as DFT and Fukui function analyses have been used to predict reactivity and properties, which could also be applied to the compound of interest . The compound's solubility, stability, and reactivity could be inferred from these studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated potent in vitro antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, pyrazole derivatives were designed and synthesized, showing inhibitory activity against topoisomerase IIα and notable in vitro cytotoxicity against several cancerous cell lines (Alam et al., 2016).
Synthesis of Pyrazolo[3,4-d]pyrimidin Derivatives
Novel pyrazolo[3,4-d]pyrimidin derivatives exhibited significant antimicrobial activity. These derivatives were synthesized through cyclocondensation of ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate and further reactions, demonstrating their potential as antimicrobial agents (Khobragade et al., 2010).
Antitumor and Antimitotic Agents
Ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate derivatives showed antitumor activity in mice and displayed antimitotic properties. Structural modifications and studies revealed relationships between compound structures and biological activities, highlighting the potential of these compounds as antimitotic agents (Temple et al., 1992).
Central Nervous System Depressant Activity
A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrated central nervous system depressant activity. These compounds showed potential anticonvulsant properties, antipsychotic effects, and a low order of acute toxicity, indicating their potential in CNS-related therapies (Butler, Wise, & Dewald, 1984).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets to induce changes that result in its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O3/c1-3-30-19(29)18(28)24-15-8-11(2)25-27(15)17-14-9-23-26(16(14)21-10-22-17)13-6-4-12(20)5-7-13/h4-10H,3H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCERPRJPKCTLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2504524.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)


![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)



![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)


![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)